molecular formula C21H20ClNO3 B4879139 8-[2-(4-allyl-2-methoxyphenoxy)ethoxy]-5-chloroquinoline

8-[2-(4-allyl-2-methoxyphenoxy)ethoxy]-5-chloroquinoline

Cat. No. B4879139
M. Wt: 369.8 g/mol
InChI Key: VAKSQKOMCCBYGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “8-[2-(4-allyl-2-methoxyphenoxy)ethoxy]-5-chloroquinoline” is a complex organic molecule. It is a derivative of eugenol, which is a volatile phenolic bioactive compound . Eugenol is the major component of clove essential oil and has been identified in several aromatic plants . The compound has a simple structure, which presents three active sites: hydroxyl, allylic, and aromatic groups .


Synthesis Analysis

The synthesis of this compound might involve cyclotetramerization of 4-(2-(4-allyl-2-methoxyphenoxy)ethoxy)-5-chlorophthalonitrile with suitable metal salts . This process could potentially yield original cobalt, manganese, and zinc phthalocyanines including four chlorine and four 2-(4-allyl-2-methoxyphenoxy)ethoxy moieties .

Scientific Research Applications

Insecticidal Activity

Eugenol derivatives have been studied for their potential as insecticides . Research has shown that structural modifications to eugenol can significantly enhance its insecticidal properties . For instance, the introduction of a chloroquinoline group may affect the compound’s ability to disrupt insect cell viability, leading to potential applications in agricultural pest control.

Polymer Synthesis

Eugenol is a promising building block for the synthesis of radically polymerizable monomers . The addition of the chloroquinoline group could lead to the creation of novel polymers with unique properties, such as enhanced thermal stability or biodegradability, which could be beneficial in materials science.

properties

IUPAC Name

5-chloro-8-[2-(2-methoxy-4-prop-2-enylphenoxy)ethoxy]quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClNO3/c1-3-5-15-7-9-18(20(14-15)24-2)25-12-13-26-19-10-8-17(22)16-6-4-11-23-21(16)19/h3-4,6-11,14H,1,5,12-13H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAKSQKOMCCBYGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CC=C)OCCOC2=C3C(=C(C=C2)Cl)C=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-8-[2-(2-methoxy-4-prop-2-enylphenoxy)ethoxy]quinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.